4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that includes both piperazine and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide involves its interaction with cellular membranes, enhancing the uptake of therapeutic agents. The compound’s dimethylamino group plays a crucial role in its ability to penetrate cell membranes and deliver attached molecules into the cytosol .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
N-methylpiperazine: Another precursor used in the synthesis process.
4-(dimethylamino)phenylcarbonothioyl chloride: A related compound with similar functional groups.
Uniqueness
4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide is unique due to its combination of piperazine and dimethylamino groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S2/c1-16-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(2)3/h4-7H,8-11H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPAPZXPTOQKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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